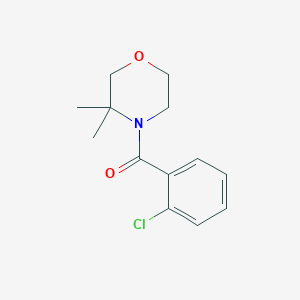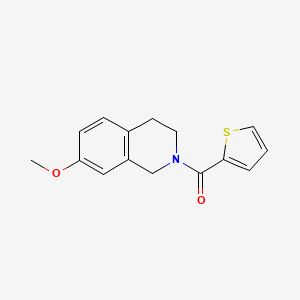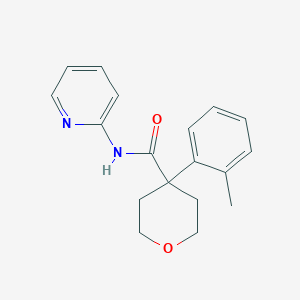
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone, also known as PTTM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to work through the inhibition of various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have antioxidant and antifungal properties. It has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
実験室実験の利点と制限
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, there are also limitations to its use in lab experiments, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone research. One area of interest is its potential as a therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Further studies are needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore its potential as an antioxidant and antifungal agent. Overall, (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone shows promise as a potentially safe and effective therapeutic agent for various diseases, and further research is needed to fully understand its potential.
合成法
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-aminopyrimidine with thioamide followed by cyclization and subsequent reaction with benzaldehyde. The purity of the synthesized compound can be determined through various analytical techniques such as NMR, HPLC, and mass spectrometry.
科学的研究の応用
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, with studies showing its ability to inhibit cancer cell growth and induce apoptosis. (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has also been studied for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(2-phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(19-7-4-9-21-10-8-19)14-11-17-15(18-12-14)13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKHSQQDRHLWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7544815.png)



![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)

![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)
![2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)